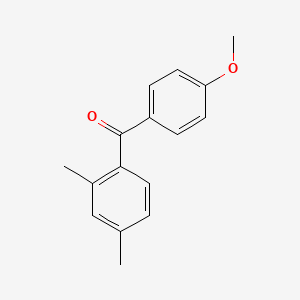

2,4-Dimethyl-4'-methoxybenzophenone

説明

2,4-Dimethyl-4'-methoxybenzophenone is a chemical compound that is structurally related to various antioxidants and biologically active molecules. It is characterized by the presence of methoxy groups and methyl substituents on a benzophenone backbone. While the provided papers do not directly discuss 2,4-Dimethyl-4'-methoxybenzophenone, they do provide insights into the properties and behaviors of structurally related compounds, which can be used to infer certain aspects of the compound .

Synthesis Analysis

The synthesis of compounds similar to 2,4-Dimethyl-4'-methoxybenzophenone often involves the formation of benzophenone derivatives through reactions such as Friedel-Crafts acylation. Although the specific synthesis of 2,4-Dimethyl-4'-methoxybenzophenone is not detailed in the provided papers, the methodologies used for related compounds suggest that a combination of electrophilic aromatic substitution and subsequent functional group modifications could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-Dimethyl-4'-methoxybenzophenone, such as those described in the second paper, often exhibit significant dihedral angles between the aromatic rings due to steric hindrance and electronic effects . These structural features can influence the physical properties and reactivity of the molecule. The presence of methoxy and methyl groups can also affect the overall molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of 2,4-Dimethyl-4'-methoxybenzophenone would likely be influenced by the electron-donating effects of the methoxy and methyl groups. These substituents can activate the benzene ring towards electrophilic substitution reactions. Additionally, the presence of a carbonyl group in the benzophenone structure can participate in various chemical reactions, such as nucleophilic addition or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols and dimethoxybenzenes, which share some structural similarities with 2,4-Dimethyl-4'-methoxybenzophenone, have been thoroughly investigated . These studies include the measurement of thermodynamic properties such as enthalpies of formation, vapor pressure, and enthalpies of vaporization, sublimation, and fusion. The presence of methoxy groups can lead to strong intermolecular and intramolecular hydrogen bonding, significantly impacting the compound's physical state and solubility. The calorimetric data from the first paper indicates that the strength of intermolecular hydrogen bonds in complexes of methoxyphenols with organic bases varies depending on the position of the methoxy group .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : Research has explored various synthesis methods for derivatives of 2,4-Dimethyl-4'-methoxybenzophenone. For instance, 2-Hydroxy-4-methoxybenzophenone was synthesized from 2,4-dihydroxybenzophenone and dimethyl sulfate using N-octyldiethanolamine borate, achieving a 94.6% yield with 98.8% purity (Li Bin-dong, 2005). Another study employed microwave synthesis from the same starting materials, yielding a 74.48% product (Zhou Xiao-yuan, 2010).

Industrial Synthesis : On an industrial scale, the synthesis was conducted in a 3 m^3 reactor, yielding an 89% product, demonstrating scalability and efficiency (Kong Xian-ming, 2006).

Environmental and Analytical Chemistry

Environmental Detection : A study demonstrated the use of solid-phase extraction and liquid chromatography-tandem mass spectrometry for determining hydroxylated benzophenone UV absorbers, including 2,4-Dimethyl-4'-methoxybenzophenone, in water samples. This highlights its importance in environmental monitoring (N. Negreira et al., 2009).

Diffusion in Polymers : Research on the diffusion of various hydroxylated benzophenones, including 2,4-Dimethyl-4'-methoxybenzophenone, in saturated polyolefins, provides insights into the interactions between these compounds and polymers, useful for material science applications (O. Cicchetti et al., 1968).

Biomedical and Photophysical Research

UV Filters Stability : A study on the stability of UV filters in chlorinated water, including 2,4-Dimethyl-4'-methoxybenzophenone, offers insights into their behavior in aquatic environments, relevant for both environmental and cosmetic sciences (N. Negreira et al., 2008).

Photobehavior Studies : Investigations into the photobehavior of mixed nπ*/ππ* triplets in 4-methoxybenzophenone derivatives provide fundamental insights into the photophysics of these molecules, important for applications in photochemistry and material sciences (D. Jornet et al., 2011).

特性

IUPAC Name |

(2,4-dimethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-9-15(12(2)10-11)16(17)13-5-7-14(18-3)8-6-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAQSCNVYRPYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206500 | |

| Record name | Benzophenone, 2,4-dimethyl-4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-4'-methoxybenzophenone | |

CAS RN |

57800-66-5 | |

| Record name | Benzophenone, 2,4-dimethyl-4'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057800665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2,4-dimethyl-4'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

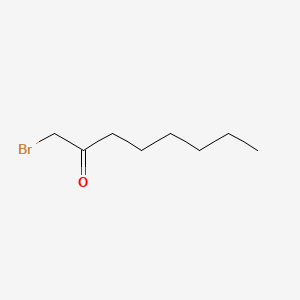

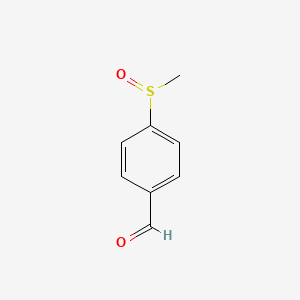

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

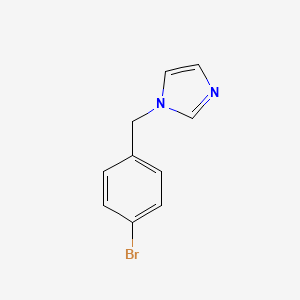

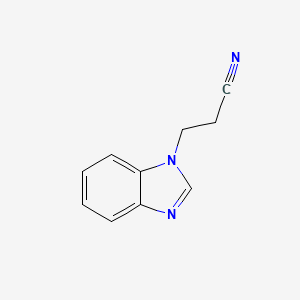

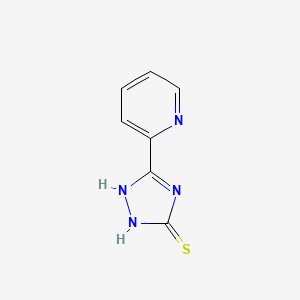

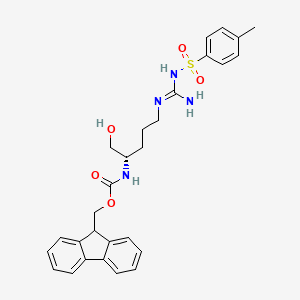

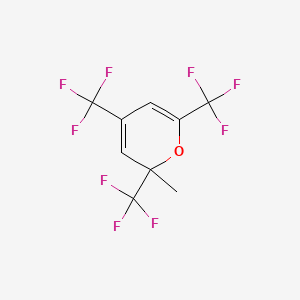

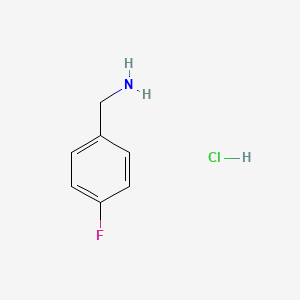

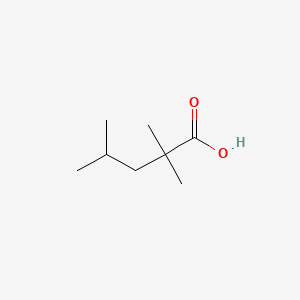

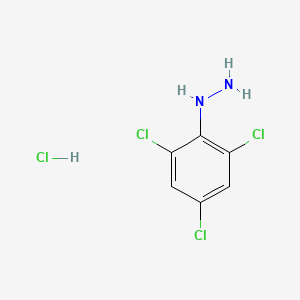

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。